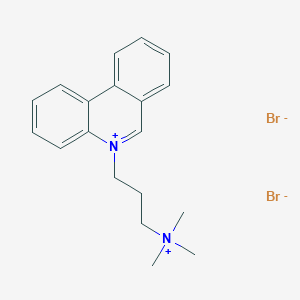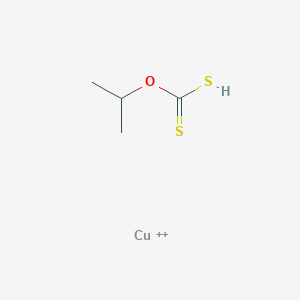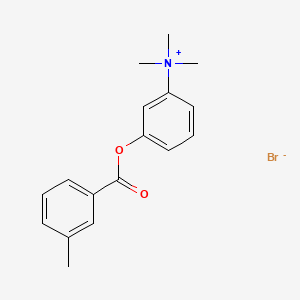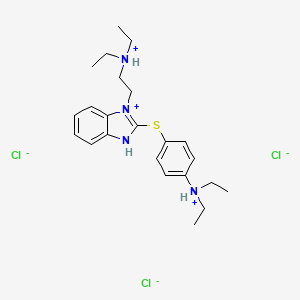
Phenanthridinium, 5-(3-(trimethylammonio)propyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide is a heterocyclic organic compound with the molecular formula C19H24Br2N2 and a molecular weight of 440.215 g/mol . It is known for its unique structure, which includes a phenanthridinium core linked to a trimethylammonio propyl group. This compound is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide typically involves the reaction of phenanthridine with a suitable alkylating agent, such as 3-bromopropyltrimethylammonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridin-5-ium oxides, while substitution reactions can produce various substituted phenanthridinium derivatives .
Scientific Research Applications
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide has several scientific research applications:
Mechanism of Action
The mechanism of action of trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Phenanthridinium chloride: Similar in structure but lacks the trimethylammonio propyl group.
Phenanthridinium bromide: Similar but with different substituents on the phenanthridinium core.
Uniqueness
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trimethylammonio propyl group enhances its solubility and reactivity compared to other phenanthridinium derivatives .
Properties
CAS No. |
4935-85-7 |
|---|---|
Molecular Formula |
C19H24Br2N2 |
Molecular Weight |
440.2 g/mol |
IUPAC Name |
trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium;dibromide |
InChI |
InChI=1S/C19H24N2.2BrH/c1-21(2,3)14-8-13-20-15-16-9-4-5-10-17(16)18-11-6-7-12-19(18)20;;/h4-7,9-12,15H,8,13-14H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
PMWFVHVKRYLNKN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)






![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)

![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
